1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol
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Overview
Description
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol is a chemical compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . This compound is characterized by the presence of an oxolane ring, an aminomethyl group, and a methylpropanol moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol typically involves the reaction of oxolane derivatives with aminomethyl groups under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and other amines are used under basic or acidic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Simpler alcohols, amines.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and altering metabolic pathways .
Comparison with Similar Compounds
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure but with an ethan-1-ol moiety instead of methylpropan-1-ol.
3-(Piperazin-1-yl)oxolan-2-one: Contains a piperazine ring instead of an aminomethyl group.
3-Aminomethyl-tetrahydrofuran: Similar oxolane ring but lacks the methylpropan-1-ol moiety.
Uniqueness: 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C9H19NO2 |
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Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-[3-(aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-7(2)8(11)9(5-10)3-4-12-6-9/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
HTCREHXVODNKHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1(CCOC1)CN)O |
Origin of Product |
United States |
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